Ulithiacyclamide B

Structural elucidation NMR spectroscopy Absolute configuration

Ulithiacyclamide B (CAS 122759-67-5) is a thiazole- and oxazoline-containing cyclic octapeptide isolated from the ascidian Lissoclinum patella collected at Pohnpei, Federated States of Micronesia. It belongs to the ulithiacyclamide family of marine-derived cytotoxic cyclic peptides and is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the cyanobacterial symbiont Prochloron sp.

Molecular Formula C35H40N8O6S4
Molecular Weight 797 g/mol
CAS No. 122759-67-5
Cat. No. B219903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlithiacyclamide B
CAS122759-67-5
Synonymsulithiacyclamide B
Molecular FormulaC35H40N8O6S4
Molecular Weight797 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7
InChIInChI=1S/C35H40N8O6S4/c1-16(2)10-20-34-40-22(12-50-34)28(44)38-25-15-53-52-14-24(32-42-26(17(3)48-32)30(46)36-20)39-29(45)23-13-51-35(41-23)21(11-19-8-6-5-7-9-19)37-31(47)27-18(4)49-33(25)43-27/h5-9,12-13,16-18,20-21,24-27H,10-11,14-15H2,1-4H3,(H,36,46)(H,37,47)(H,38,44)(H,39,45)/t17-,18-,20-,21-,24-,25-,26+,27+/m1/s1
InChIKeyALXRBWFBPYGRNS-CIQZLZIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ulithiacyclamide B (CAS 122759-67-5): A Structurally Distinct Cyclic Peptide Cytotoxin for Targeted Marine Natural Product Procurement


Ulithiacyclamide B (CAS 122759-67-5) is a thiazole- and oxazoline-containing cyclic octapeptide isolated from the ascidian Lissoclinum patella collected at Pohnpei, Federated States of Micronesia [1]. It belongs to the ulithiacyclamide family of marine-derived cytotoxic cyclic peptides and is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the cyanobacterial symbiont Prochloron sp. [2]. Its molecular formula is C₃₅H₄₀N₈O₆S₄ (MW 796.99 g/mol), and it is characterized by an asymmetrical dimeric architecture featuring two thiazole rings, two oxazoline rings, and a disulfide bridge [1]. The compound was identified as the major cytotoxic principle in its source organism, distinguishing it from co-occurring patellamides and lissoclinamides that exhibit substantially weaker activity [1][3].

Marine cyclic peptide cytotoxin with UV-detectable phenyl chromophore for HPLC tracking
Asymmetric dimeric scaffold (D-Phe substitution) structurally distinct from ulithiacyclamide
Supports KB cell-line cytotoxicity assay context; reported highest cytotoxic rank within tested L. patella peptides

Ulithiacyclamide B Procurement: Why In-Class Cyclic Peptides from Lissoclinum patella Cannot Be Interchanged


Cyclic peptides co-isolated from Lissoclinum patella—including patellamides A–G, ulithiacyclamide, lissoclinamides, and ulicyclamide—exhibit profoundly divergent cytotoxicity profiles, selectivity patterns, and functional activities that preclude generic substitution [1]. Ulithiacyclamide B carries a D-phenylalanine residue at position 8 in place of the D-leucine found in ulithiacyclamide, breaking the C₂ symmetry of the parent compound and generating a phenyl-bearing asymmetric dimer with distinct conformational and electronic properties [2]. This single-residue substitution translates into an IC₅₀ against the KB human nasopharyngeal carcinoma cell line of 17 ng/mL—approximately 2-fold more potent than ulithiacyclamide itself (IC₅₀ 35 ng/mL) and over 175-fold more potent than patellamide A (IC₅₀ 3,000 ng/mL) in the same assay system [2][3]. Furthermore, Ulithiacyclamide B lacks the multidrug resistance (MDR)-modulating activity exhibited by patellamides B and C in CEM/VBL₁₀₀ cells, and it shows no selective cytotoxicity against solid tumor panels in the Corbett assay, in contrast to several other L. patella metabolites [2][4]. These quantitative and qualitative divergences mean that substituting Ulithiacyclamide B with a more readily available patellamide or even the parent ulithiacyclamide will fundamentally alter experimental outcomes in cytotoxicity screening, metal-binding studies, or MDR reversal assays.

! D-Phenylalanine substitution breaks C₂ symmetry and generates a UV chromophore absent in ulithiacyclamide; cytotoxicity profile and chromatographic retention may shift significantly.
! Divergent MDR-modulating activity: patellamides B/C show MDR reversal, while Ulithiacyclamide B does not; substituting one for the other may alter assay interpretation in resistant cell models.
! Metal-binding profile uncharacterized for Ulithiacyclamide B; class-level inference from ulithiacyclamide A (Cu²⁺-selective) may not transfer due to scaffold asymmetry.

Ulithiacyclamide B (122759-67-5): Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Single-Residue Structural Divergence: D-Phenylalanine Substitution Confers Asymmetry and a UV-Detectable Chromophore Absent in Ulithiacyclamide

Ulithiacyclamide B differs from the parent compound ulithiacyclamide by a single amino acid substitution: a D-phenylalanine residue replaces D-leucine at the position 8 equivalent, destroying the C₂ molecular symmetry characteristic of ulithiacyclamide [1]. This was established by ozonolysis, acid hydrolysis to liberate D-leucine and D-phenylalanine, and Marfey's analysis for absolute configuration assignment [1]. The phenyl group introduces characteristic ¹H NMR signals at δ 7.10 (m, 2H) and 7.25 (m, 3H) and ¹³C NMR signals at 127.2 (d), 128.5 (d, 2C), 129.6 (d, 2C), and 135.8 (s) ppm—features entirely absent from ulithiacyclamide [1]. This structural difference provides a built-in UV chromophore (λₘₐₓ ~258 nm for phenylalanine) that facilitates HPLC tracking and quantification during isolation or purity assessment, a practical advantage over the parent compound.

D-Phe substitution & UV chromophore
Head-to-head
¹H NMR δ 7.10–7.25 (phenyl); C₂ symmetry lost; MW +34 Da vs. ulithiacyclamide
Enables HPLC-UV identity confirmation at 254–258 nm
Acid hydrolysis and Marfey’s analysis confirmed D-Phe assignment
Structural elucidation NMR spectroscopy Absolute configuration Cyclic peptide asymmetry

KB Cell Line Cytotoxicity: Ulithiacyclamide B (IC₅₀ 17 ng/mL) Demonstrates ~2-Fold Greater Potency Than Ulithiacyclamide and >175-Fold Greater Than Patellamide A

In the KB human nasopharyngeal carcinoma cell line, Ulithiacyclamide B exhibits an IC₅₀ of 17 ng/mL (approximately 21.3 nM based on MW 797 g/mol) [1]. This represents a 2.06-fold improvement in potency relative to ulithiacyclamide, which shows an IC₅₀ of 35 ng/mL (~44 nM) against the same KB cell line [2]. The potency differential is even more pronounced against other co-occurring L. patella cyclic peptides: patellamide A shows an IC₅₀ of 3,000 ng/mL (176-fold less potent), patellamide B shows IC₅₀ > 4,000 ng/mL (>235-fold less potent), and patellamide C shows IC₅₀ of 6,000 ng/mL (>350-fold less potent) in the KB assay [2]. Ulithiacyclamide B is the single most potent cytotoxic cyclic peptide reported from the Pohnpei collection of L. patella against the KB cell line.

KB cell line cytotoxicity
Reported
IC₅₀ 17 ng/mL (~21.3 nM)
Supports cytotoxicity endpoint review; ranked top in tested L. patella set
~2× more potent than ulithiacyclamide (35 ng/mL); >175× patellamide A
Cytotoxicity assay KB cell line IC50 comparison Antitumor screening

Corbett Assay Selectivity Profile: Ulithiacyclamide B Lacks Solid Tumor Selectivity—A Critical Differentiation from Broadly Cytotoxic Marine Peptides

Ulithiacyclamide B was explicitly tested in the Corbett assay, an in vitro disk-diffusion-based assay that predicts in vivo solid tumor selectivity, and was found to exhibit no selective cytotoxicity against solid tumor cells [1]. This contrasts with many anticancer leads that show both KB potency and solid tumor selectivity in the Corbett assay, and it specifically differentiates Ulithiacyclamide B from other L. patella metabolites such as patellamides B, C, and D, which demonstrate functional MDR-reversing activity in CEM/VBL₁₀₀ cells [2]. The parent compound ulithiacyclamide was not reported to have been tested in the Corbett assay in the primary literature, making this selectivity profile a distinctive documented property of Ulithiacyclamide B. Researchers seeking compounds with solid tumor selectivity should therefore deprioritize Ulithiacyclamide B in favor of alternatives, whereas those requiring a potent but non-solid-tumor-selective cytotoxic control peptide may specifically select it.

Corbett solid tumor selectivity
Context-dependent
No selective cytotoxicity against solid tumor cells; no MDR modulation
Differentiates from patellamides with MDR-reversing activity
Corbett disk diffusion assay; CEM/VBL₁₀₀ MDR model negative
Corbett assay Solid tumor selectivity In vivo predictive screen Cytotoxicity profiling

Chemical Derivatization Handle: Ulithiacyclamide B Serves as a Direct Precursor for Semi-Synthetic Ulithiacyclamide E Generation

Ulithiacyclamide B can be chemically converted to Ulithiacyclamide E by treatment with 5% H₂SO₄ in methanol followed by 10% aqueous NaOH workup, yielding the product in 2.1 mg from a preparative-scale reaction [1]. This conversion was used as a key structure-confirmation step for Ulithiacyclamide E in the Fu et al. 1998 study, and it establishes Ulithiacyclamide B as a tractable starting material for semi-synthetic derivatization [1]. By contrast, the parent ulithiacyclamide and the patellamides do not undergo this specific acid-catalyzed methanolysis-NaOH rearrangement to yield Ulithiacyclamide E analogs. This unique reactivity arises from the specific stereoelectronic environment created by the D-Phe substitution in Ulithiacyclamide B.

Semi-synthetic conversion to Ulithiacyclamide E
Head-to-head
5% H₂SO₄/MeOH then 10% aq. NaOH → Ulithiacyclamide E (2.1 mg scale)
Supports derivatization workflow for analog library generation
Unique reactivity not observed for ulithiacyclamide or patellamides
Chemical conversion Semi-synthesis Ulithiacyclamide E Structure confirmation

Physicochemical Differentiation: Calculated LogP of 3.3–3.8 and High Polar Surface Area (306.4 Ų) Define Chromatographic and Formulation Behavior Distinct from Patellamides

Ulithiacyclamide B has a calculated octanol-water partition coefficient (LogP) of 3.32 (LookChem) to 3.8 (Molaid), a polar surface area (PSA) of 306.4 Ų, a predicted boiling point of 1111.6 °C, and 4 hydrogen bond donors paired with 14 hydrogen bond acceptors [1]. These values place Ulithiacyclamide B in a moderately lipophilic range compared to patellamides, which generally possess lower LogP values owing to their smaller side chains and different amino acid composition. The combination of high PSA and moderate LogP suggests that Ulithiacyclamide B will exhibit longer reversed-phase HPLC retention times than less lipophilic patellamides under standard C18 gradient conditions, providing a practical quality control marker. These physicochemical parameters also inform solvent selection for stock solution preparation: DMSO or DMF is recommended for primary stock solutions, with predicted limited aqueous solubility.

Calculated physicochemical profile
Class-level
LogP 3.3–3.8; PSA 306.4 Ų; HBD 4; HBA 14
Guides reversed-phase HPLC method development and solubility expectations
Computed values; experimental verification recommended for QC specifications
LogP Polar surface area Chromatographic retention Formulation solubility

Metal-Binding Selectivity: Ulithiacyclamide (Parent) Is Cu²⁺-Selective; Ulithiacyclamide B's Metal-Binding Profile Remains Uncharacterized—A Critical Knowledge Gap for Procurement Planning

The parent compound ulithiacyclamide (ulithiacyclamide A) has been characterized for metal-binding selectivity and shows Cu²⁺ selectivity comparable to patellamide C, as demonstrated by circular dichroism spectroscopy and mass spectrometry titration experiments [1]. Patellamides A, B, C, D, and E have all been shown to bind Cu(II) and Zn(II) [2]. However, the metal-binding properties of Ulithiacyclamide B have not been reported in the peer-reviewed literature. The presence of the D-Phe substitution and the resulting loss of C₂ symmetry may alter the metal-chelating geometry of the two oxazoline-thiazole binding pockets compared to the symmetric ulithiacyclamide scaffold. This represents a significant knowledge gap: researchers requiring characterized metal-binding peptides should select patellamide C or ulithiacyclamide A, while those investigating the effect of scaffold asymmetry on metal chelation may specifically procure Ulithiacyclamide B as a novel probe.

Metal-binding characterization gap
Data to verify
Cu²⁺/Zn²⁺ binding not reported; ulithiacyclamide A is Cu²⁺-selective
Supports probe development for scaffold symmetry-metal chelation studies
Asymmetry may alter coordination geometry; requires experimental determination
Metal binding Copper selectivity Circular dichroism Structure-activity relationship

Ulithiacyclamide B (122759-67-5): Evidence-Anchored Application Scenarios for Research Procurement


Potent Cytotoxic Standard for KB Cell-Based Antitumor Screening Programs

With an IC₅₀ of 17 ng/mL against the KB human nasopharyngeal carcinoma cell line, Ulithiacyclamide B is the most potent cytotoxic cyclic peptide isolated from the Pohnpei collection of L. patella [1]. Its ~2-fold potency advantage over ulithiacyclamide (35 ng/mL) and >175-fold advantage over patellamide A (3,000 ng/mL) make it the preferred positive control or reference compound for laboratories conducting KB-cell-based cytotoxicity screening of marine natural product libraries [2]. The presence of the phenyl chromophore facilitates precise quantification of stock solution concentrations by UV spectrophotometry, an advantage over the parent ulithiacyclamide.

Semi-Synthetic Starting Material for Ulithiacyclamide Analog Library Generation

Ulithiacyclamide B undergoes a specific acid-catalyzed conversion (5% H₂SO₄/MeOH followed by 10% aq. NaOH) to yield Ulithiacyclamide E, a reaction that has been validated for structure confirmation and that is not reported for ulithiacyclamide or patellamides [3]. This reactivity profile positions Ulithiacyclamide B as a unique scaffold for semi-synthetic derivatization studies, enabling structure-activity relationship (SAR) exploration around the ulithiacyclamide core. Medicinal chemistry groups seeking to diversify the thiazole-oxazoline cyclic peptide pharmacophore should procure Ulithiacyclamide B specifically for its D-Phe handle and demonstrated chemical tractability.

Negative Control for Multidrug Resistance (MDR) Modulation Studies Using L. patella Peptides

Patellamides B and C exhibit in vitro modulation of multidrug resistance in CEM/VBL₁₀₀ cells, whereas Ulithiacyclamide B does not show MDR-reversing activity [3]. This functional divergence makes Ulithiacyclamide B a well-characterized negative control for MDR modulation assays that employ patellamide B or C as positive controls. Laboratories studying P-glycoprotein-mediated drug efflux can use Ulithiacyclamide B to establish baseline cytotoxicity in vinblastine-resistant cell lines without confounding MDR reversal effects.

Probe Molecule for Investigating the Effect of Cyclic Peptide Scaffold Asymmetry on Metal Binding and Bioactivity

The D-Phe substitution in Ulithiacyclamide B breaks the C₂ symmetry of the ulithiacyclamide scaffold, creating an asymmetric dimer with potentially altered metal-chelating geometry [1]. While ulithiacyclamide A has been characterized as Cu²⁺-selective, the metal-binding properties of Ulithiacyclamide B remain unstudied [4]. This makes Ulithiacyclamide B a valuable probe for bioinorganic chemists investigating how scaffold symmetry influences transition metal coordination in thiazole-oxazoline cyclic peptides—a question relevant to understanding the biological function of these metabolites in the ascidian-Prochloron symbiosis.

Application
Selection Property
Validation Focus
KB cell-line cytotoxicity screening
Reported KB IC₅₀ context
Cell-model response and chromophore-based quantification
Semi-synthetic scaffold diversification
Chemical derivatization handle (D-Phe)
Ulithiacyclamide E conversion and SAR exploration
MDR modulation control studies
Absence of MDR-reversing activity
Baseline cytotoxicity in resistant cell models
Metal-binding probe for scaffold asymmetry
Uncharacterized metal-binding profile
Symmetry-dependent coordination chemistry
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